molecular formula C15H16ClNO3 B1465470 tert-Butyl 6-(2-chloroacetyl)-1H-indole-1-carboxylate CAS No. 582305-44-0

tert-Butyl 6-(2-chloroacetyl)-1H-indole-1-carboxylate

Cat. No. B1465470
CAS RN: 582305-44-0
M. Wt: 293.74 g/mol
InChI Key: UZCBFVPEKRTYKM-UHFFFAOYSA-N
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Description

Tert-Butyl 6-(2-chloroacetyl)-1H-indole-1-carboxylate, also known as TBICA, is a synthetic organic compound belonging to the class of carboxylic acid derivatives. It is a colorless, odorless, and crystalline solid that is soluble in organic solvents such as ethanol and acetone. TBICA is a versatile compound with a wide range of applications in scientific research. It is used in the synthesis of various compounds and can be used for the study of biochemical and physiological effects.

Scientific Research Applications

Tert-Butyl 6-(2-chloroacetyl)-1H-indole-1-carboxylate has a wide range of applications in scientific research. It is used as a reagent for the synthesis of various compounds, such as indole derivatives, amides, and esters. It is also used in the synthesis of pharmaceuticals, such as anti-cancer drugs, and in the synthesis of polymers. tert-Butyl 6-(2-chloroacetyl)-1H-indole-1-carboxylate is also used in the study of enzyme inhibition and in the study of biochemical and physiological effects.

Mechanism of Action

Tert-Butyl 6-(2-chloroacetyl)-1H-indole-1-carboxylate acts as an inhibitor of enzymes in the body. It binds to the active site of the enzyme and prevents it from catalyzing its reaction. This inhibition of enzyme activity leads to the inhibition of biochemical and physiological processes in the body.
Biochemical and Physiological Effects
tert-Butyl 6-(2-chloroacetyl)-1H-indole-1-carboxylate has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450. It has also been shown to inhibit the activity of enzymes involved in the metabolism of lipids and carbohydrates. In addition, tert-Butyl 6-(2-chloroacetyl)-1H-indole-1-carboxylate has been shown to inhibit the activity of enzymes involved in the synthesis of DNA, RNA, and proteins.

Advantages and Limitations for Lab Experiments

Tert-Butyl 6-(2-chloroacetyl)-1H-indole-1-carboxylate has several advantages for laboratory experiments. It is a stable compound that is easy to store and handle. It is also a versatile compound that can be used in the synthesis of various compounds. However, tert-Butyl 6-(2-chloroacetyl)-1H-indole-1-carboxylate also has some limitations for laboratory experiments. It is a toxic compound and should be handled with care. In addition, it is a relatively expensive compound and may not be suitable for large-scale experiments.

Future Directions

There are several potential future directions for the use of tert-Butyl 6-(2-chloroacetyl)-1H-indole-1-carboxylate in scientific research. One potential direction is the development of new compounds based on tert-Butyl 6-(2-chloroacetyl)-1H-indole-1-carboxylate. This could involve the synthesis of new compounds with similar structures to tert-Butyl 6-(2-chloroacetyl)-1H-indole-1-carboxylate that have different biochemical and physiological effects. Another potential direction is the use of tert-Butyl 6-(2-chloroacetyl)-1H-indole-1-carboxylate in the study of drug metabolism. This could involve using tert-Butyl 6-(2-chloroacetyl)-1H-indole-1-carboxylate to study the metabolism of drugs in the body and to develop new drugs that are more effective and have fewer side effects. Finally, tert-Butyl 6-(2-chloroacetyl)-1H-indole-1-carboxylate could be used in the study of enzyme inhibition and the development of new drugs that target specific enzymes.

properties

IUPAC Name

tert-butyl 6-(2-chloroacetyl)indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO3/c1-15(2,3)20-14(19)17-7-6-10-4-5-11(8-12(10)17)13(18)9-16/h4-8H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZCBFVPEKRTYKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601186855
Record name 1,1-Dimethylethyl 6-(2-chloroacetyl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601186855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 6-(2-chloroacetyl)-1H-indole-1-carboxylate

CAS RN

582305-44-0
Record name 1,1-Dimethylethyl 6-(2-chloroacetyl)-1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=582305-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 6-(2-chloroacetyl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601186855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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